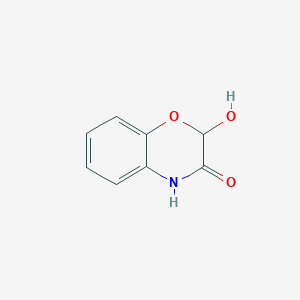

2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

Übersicht

Beschreibung

2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic organic compound that belongs to the benzoxazine familyThis compound has been studied for its inhibitory effects on human DNA topoisomerase I, making it a promising candidate for anticancer drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with glyoxylic acid under acidic conditions, leading to the formation of the benzoxazine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high-quality production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted benzoxazines with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its therapeutic potential in treating various cancers and other diseases.

Wirkmechanismus

The mechanism of action of 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with molecular targets such as DNA topoisomerase I. The compound inhibits the catalytic activity of the enzyme, preventing the relaxation of supercoiled DNA and thereby interfering with DNA replication and transcription. This inhibition can lead to the accumulation of DNA damage and ultimately induce cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

2,4-Dihydroxy-1,4-benzoxazin-3-one: Another benzoxazine derivative with similar biological activities.

3,4-Dihydro-2H-1,4-benzoxazin-3-one: A closely related compound with variations in functional groups.

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are isosteres of 2,2-dimethylchromans and exhibit different biological activities.

Uniqueness: 2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific inhibitory activity against human DNA topoisomerase I, which is not commonly observed in other benzoxazine derivatives. This specificity makes it a valuable compound for anticancer research and drug development .

Biologische Aktivität

2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (commonly referred to as HBOA) is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its significant biological activities, particularly its role as an inhibitor of human DNA topoisomerase I, which is crucial for DNA replication and transcription processes. This article explores the biological activity of HBOA, focusing on its biochemical properties, molecular mechanisms, and potential therapeutic applications.

HBOA exhibits notable biochemical properties that make it a candidate for various applications in medicinal chemistry. Its primary activity involves the inhibition of DNA topoisomerase I, an enzyme essential for relieving torsional strain during DNA replication. By inhibiting this enzyme, HBOA can potentially halt the proliferation of cancer cells.

| Property | Description |

|---|---|

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol |

| CAS Number | 23520-34-5 |

| Inhibitory Action | Inhibits human DNA topoisomerase I |

| Stability | Relatively stable under normal laboratory conditions |

Molecular Mechanism

The mechanism by which HBOA exerts its biological effects primarily involves its interaction with DNA topoisomerase I. The compound binds to the enzyme, preventing the formation of the enzyme-DNA complex necessary for its catalytic activity. This inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptosis in cancer cells.

Mechanistic Pathway

- Binding to Topoisomerase I : HBOA interacts with the active site of the enzyme.

- Inhibition of Catalytic Activity : The binding prevents the enzyme from performing its function on DNA.

- Induction of Apoptosis : Accumulation of DNA damage leads to programmed cell death.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of HBOA in cancer therapy.

- Anticancer Efficacy : A study demonstrated that HBOA significantly reduced cell viability in various cancer cell lines by inducing apoptosis through DNA damage pathways. The IC50 values indicated a potent inhibitory effect, showcasing its potential as an anticancer agent .

- Stability and Degradation : Research indicates that HBOA maintains stability under physiological conditions, which is crucial for its therapeutic efficacy. Studies have shown that it does not degrade rapidly, allowing for sustained biological activity .

- Comparative Analysis : When compared to other benzoxazine derivatives, HBOA exhibited unique specificity in targeting topoisomerase I, distinguishing it from compounds like 2,4-dihydroxy-1,4-benzoxazin-3-one which have broader activity profiles .

Applications in Medicine

The unique properties of HBOA position it as a promising candidate for drug development in oncology. Its ability to selectively inhibit topoisomerase I suggests potential applications in treating various cancers.

Potential Therapeutic Uses

- Cancer Treatment : As an anticancer agent targeting rapidly dividing cells.

- Research Applications : Used as a tool compound in studying topoisomerase-related pathways.

Eigenschaften

IUPAC Name |

2-hydroxy-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4,8,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQBFYRBJKDACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314114 | |

| Record name | HBOA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23520-34-5 | |

| Record name | NSC280714 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HBOA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

207 °C | |

| Record name | (R)-2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: HBOA has the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol.

A: Yes, various spectroscopic techniques, including UV-vis, FT-IR, and mass spectrometry, have been used to characterize HBOA and its derivatives. For example, electrospray time-of-flight mass spectrometry (ESI-TOFMS) has been used for structural elucidation of fragment ions formed from HBOA and other benzoxazinone derivatives [].

A: Studies have shown that HBOA can protect the liver against damage induced by carbon tetrachloride (CCl4) in mice. [, ] This protective effect is believed to be related to its antioxidant and free radical scavenging properties, as evidenced by increased levels of superoxide dismutase (SOD) and glutathione (GSH), and decreased levels of malondialdehyde (MDA) in liver tissue. [, ]

A: Yes, HBOA has demonstrated significant anti-inflammatory activity in various studies. [, , ] It can attenuate the expression of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which play crucial roles in inflammatory responses. []

A: Studies have shown that dietary HBOA, primarily in its glucosylated form (HBOA-glc), is absorbed and metabolized in humans. [] HBOA-glc and its oxidized analog, DIBOA-glc, are the major circulating forms of HBOA. []

A: Following ingestion, HBOA and its metabolites, including sulfate and glucuronide conjugates, are excreted in urine. []

A: Several analytical techniques have been developed for HBOA quantification, including gas-liquid chromatography (GLC) [], high-performance liquid chromatography (HPLC) coupled with various detectors, and LC-MS/MS. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.